N-[(2E)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide
Description
N-[(2E)-4-Fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a benzothiazole-derived compound characterized by a 2,3-dihydrobenzothiazole core substituted with a 4-fluoro group and a 3-(2-methoxyethyl) side chain. The benzamide moiety is functionalized with a methanesulfonyl group at the 3-position. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~4.5) and a molecular weight of approximately 422.5 g/mol.
Properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-10-9-21-16-14(19)7-4-8-15(16)26-18(21)20-17(22)12-5-3-6-13(11-12)27(2,23)24/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJPLSIZPYYKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety, a methanesulfonyl group, and a fluoro-substituted aromatic ring. Its molecular formula is C16H18F N3O3S with a molecular weight of approximately 357.39 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disrupting bacterial cell wall synthesis and function .
Neuroprotective Effects
Neuroprotective effects have been observed in animal models treated with similar benzothiazole derivatives. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in conditions such as Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity : The presence of methanesulfonyl groups may enhance the compound's ability to scavenge free radicals.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The researchers noted an increase in apoptotic markers such as cleaved caspase-3 and PARP .
Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential as an antimicrobial agent .
Data Summary Table
| Biological Activity | Effect Observed | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Caspase activation, cell cycle arrest |
| Antimicrobial | Inhibits bacterial growth | Disruption of cell wall synthesis |
| Neuroprotective | Reduces oxidative stress | Antioxidant activity |
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogues
The compound is compared to structurally related benzothiazole derivatives (Table 1), focusing on substituent effects and molecular properties.
Table 1: Comparison of Key Structural Features and Properties
*Estimated based on structural similarity.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s methanesulfonyl group increases polarity compared to the methoxy group in , but its XLogP3 remains elevated due to the 2-methoxyethyl side chain.
- The bis(2-methoxyethyl)sulfamoyl group in contributes to higher molecular weight and lipophilicity (XLogP3 ~5.2).
Stereochemical and Electronic Profiles: Fluorine atoms in all analogues enhance metabolic stability and influence electronic distribution.
Crystallographic and Analytical Data
Structural Determination Methods
Crystallographic data for analogues (e.g., ) were obtained using single-crystal X-ray diffraction (SHELX-97 and refined via SHELXL ). ORTEP-III and WinGX facilitated molecular visualization and geometry validation.
Validation and Geometry Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
